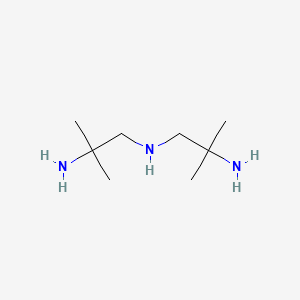
Di-(2-aminoisobutyl)amine
Cat. No. B8786075
Key on ui cas rn:
80135-19-9
M. Wt: 159.27 g/mol
InChI Key: LAFADOMFLHUDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109259B2
Procedure details


490 g (2.23 mol) of bis-(2-methyl-2-nitropropyl)amine from reaction 1) are dissolved in 1200 ml of methanol and transferred into an autoclave. 60 g of Raney Ni are added. The autoclave is closed and purged with nitrogen. Then, hydrogen is added until the hydrogen pressure is 50 bars. That pressure is maintained at room temperature for 8 hours and, subsequently, the reaction mixture is heated to 50° C. at the same pressure. The catalyst is then separated off by filtration and the mixture is distilled under vacuum (100° C./33.3 mbar). A colourless oil is recovered (Boiling point: 110° C./5 mbar).
Name
bis-(2-methyl-2-nitropropyl)amine
Quantity
490 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([N+:13]([O-])=O)([CH3:12])[CH2:3][NH:4][CH2:5][C:6]([N+:9]([O-])=O)([CH3:8])[CH3:7]>CO.[Ni]>[CH3:8][C:6]([NH2:9])([CH3:7])[CH2:5][NH:4][CH2:3][C:2]([NH2:13])([CH3:1])[CH3:12]
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, hydrogen is added until the hydrogen pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
subsequently, the reaction mixture is heated to 50° C. at the same pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is then separated off by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture is distilled under vacuum (100° C./33.3 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A colourless oil is recovered (Boiling point: 110° C./5 mbar)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(CNCC(C)(C)N)(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
